molecular formula C11H12Cl2OS B13543046 1-((2,5-Dichlorophenyl)thio)-3-methylbutan-2-one

1-((2,5-Dichlorophenyl)thio)-3-methylbutan-2-one

Cat. No.: B13543046
M. Wt: 263.2 g/mol
InChI Key: BKNBIZJWYKMNNZ-UHFFFAOYSA-N
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Description

1-((2,5-Dichlorophenyl)thio)-3-methylbutan-2-one is an organic compound characterized by the presence of a dichlorophenyl group attached to a thioether linkage, which is further connected to a methylbutanone structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-((2,5-Dichlorophenyl)thio)-3-methylbutan-2-one typically involves the following steps:

  • Formation of the Thioether Linkage: : The initial step involves the reaction of 2,5-dichlorothiophenol with an appropriate alkyl halide, such as 3-chloro-3-methylbutan-2-one, under basic conditions. A common base used is sodium hydroxide or potassium carbonate. The reaction is typically carried out in an organic solvent like dichloromethane or ethanol at room temperature or slightly elevated temperatures.

  • Purification: : The crude product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and in-line purification systems can streamline the synthesis and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

1-((2,5-Dichlorophenyl)thio)-3-methylbutan-2-one can undergo various chemical reactions, including:

    Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carbonyl group in the butanone moiety can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The dichlorophenyl group can participate in nucleophilic aromatic substitution reactions, where the chlorine atoms are replaced by nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H₂O₂), m-chloroperbenzoic acid (m-CPBA)

    Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)

    Substitution: Ammonia (NH₃), thiols (R-SH)

Major Products

    Oxidation: Sulfoxides and sulfones

    Reduction: Alcohols

    Substitution: Amino or thiol-substituted derivatives

Scientific Research Applications

1-((2,5-Dichlorophenyl)thio)-3-methylbutan-2-one has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new reaction pathways and mechanisms.

    Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.

    Medicine: Explored as a potential lead compound in drug discovery, particularly for its ability to interact with biological targets.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism by which 1-((2,5-Dichlorophenyl)thio)-3-methylbutan-2-one exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The thioether and carbonyl groups are key functional moieties that can participate in hydrogen bonding, hydrophobic interactions, and covalent modifications of target molecules.

Comparison with Similar Compounds

Similar Compounds

  • 1-((2,4-Dichlorophenyl)thio)-3-methylbutan-2-one
  • 1-((2,5-Dichlorophenyl)thio)-2-methylpropan-2-one
  • 1-((3,5-Dichlorophenyl)thio)-3-methylbutan-2-one

Comparison

1-((2,5-Dichlorophenyl)thio)-3-methylbutan-2-one is unique due to the specific positioning of the chlorine atoms on the phenyl ring, which can influence its reactivity and interaction with other molecules. Compared to its analogs, it may exhibit different physical properties, such as melting point and solubility, and distinct biological activities.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds

Properties

Molecular Formula

C11H12Cl2OS

Molecular Weight

263.2 g/mol

IUPAC Name

1-(2,5-dichlorophenyl)sulfanyl-3-methylbutan-2-one

InChI

InChI=1S/C11H12Cl2OS/c1-7(2)10(14)6-15-11-5-8(12)3-4-9(11)13/h3-5,7H,6H2,1-2H3

InChI Key

BKNBIZJWYKMNNZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(=O)CSC1=C(C=CC(=C1)Cl)Cl

Origin of Product

United States

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